3-(1-Amino-2-methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid
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Overview
Description
3-(1-Amino-2-methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-2-methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid typically involves the cyclocondensation of substituted picolinaldehydes, amines, and formaldehyde. This reaction produces imidazo[1,5-a]pyridinium ions under mild conditions, allowing for the incorporation of diverse functionalities and chiral substituents . Another method involves a metal-free sequential dual oxidative amination of C(sp3)-H bonds under ambient conditions, which affords imidazo[1,5-a]pyridines in very good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(1-Amino-2-methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
3-(1-Amino-2-methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1-Amino-2-methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, some imidazo[1,5-a]pyridine derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity.
Imidazo[4,5-b]pyridine: Studied for its anti-inflammatory and analgesic properties.
Indole Derivatives: Known for their wide range of biological activities, including anti-inflammatory and analgesic effects.
Uniqueness
3-(1-Amino-2-methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid is unique due to its specific structural features and the diverse range of reactions it can undergo
Properties
Molecular Formula |
C12H15N3O2 |
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Molecular Weight |
233.27 g/mol |
IUPAC Name |
3-(1-amino-2-methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid |
InChI |
InChI=1S/C12H15N3O2/c1-7(2)9(13)11-14-10(12(16)17)8-5-3-4-6-15(8)11/h3-7,9H,13H2,1-2H3,(H,16,17) |
InChI Key |
MBMJLRMJEFRTKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NC(=C2N1C=CC=C2)C(=O)O)N |
Origin of Product |
United States |
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